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Compound of Interest

Compound Name: GNE-9605

Cat. No.: B15603541

For Researchers, Scientists, and Drug Development Professionals

The discovery of Leucine-Rich Repeat Kinase 2 (LRRK2) as a key genetic driver in Parkinson's
disease has propelled the development of potent and selective inhibitors to probe its biological
functions and as potential therapeutic agents. Among these, GNE-9605 has emerged as a
valuable reference compound for the screening and characterization of novel LRRK2 inhibitors.
This guide provides a comprehensive comparison of GNE-9605 with other widely used LRRK2
inhibitors, supported by experimental data and detailed methodologies to aid researchers in
their drug discovery efforts.

Comparative Efficacy and Potency of LRRK2
Inhibitors

The potency of a kinase inhibitor is a critical determinant of its utility. The following table
summarizes the biochemical and cellular potency of GNE-9605 in comparison to other well-
characterized LRRK2 inhibitors.
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Inhibitor

Biochemical
IC50 (nM)

Cellular IC50
(nM)

Ki (nM)

Key
Characteristic
s

GNE-9605

19[1]

18.7 (pS1292)[2]

2[1][2]

Highly potent,
selective, and

brain-penetrant.

[3]

GNE-7915

[4][5]

9 (pLRRK2)[6]

1[4][5]

Potent, selective,
and brain-
penetrant with a
long half-life.[3]

MLi-2

0.76[7][8][9]

1.4 (pS935)[7][8]
[91[10]

3.4 (radioligand
binding)[7][8][9]

Exceptionally
potent and
selective, with
CNS activity.[7]

Potent, selective,

3 (WT), 11 .
PF-06447475 25[11] - and brain-
(G2019S)[6]
penetrant.[3][12]
First-generation
selective
13 (WT), 6 30-80 (TR- S
LRRK2-IN-1 - inhibitor, poor
(G2019S)[6] FRET)

brain

penetration.[6]

Selectivity Profile

A crucial aspect of a chemical probe is its selectivity. Off-target effects can confound

experimental results and lead to toxicity. Kinome-wide scanning is employed to assess the
selectivity of LRRK2 inhibitors.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Lrrk2_IN_6_in_High_Throughput_Screening_Assays.pdf
https://www.researchgate.net/figure/Drug-properties-and-LRRK2-inhibition-profiles-of-MLi2-and-PF-360-with-respect-to_fig1_326576226
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Lrrk2_IN_6_in_High_Throughput_Screening_Assays.pdf
https://www.researchgate.net/figure/Drug-properties-and-LRRK2-inhibition-profiles-of-MLi2-and-PF-360-with-respect-to_fig1_326576226
https://www.dovepress.com/lrrk2-inhibitors-and-their-potential-in-the-treatment-of-parkinsonrsqu-peer-reviewed-fulltext-article-CPAA
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_pRab10_Following_Lrrk2_IN_6_Treatment.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_LRRK2_Kinase_Inhibitors_Lrrk2_IN_6_vs_MLi_2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_pRab10_Following_Lrrk2_IN_6_Treatment.pdf
https://www.dovepress.com/lrrk2-inhibitors-and-their-potential-in-the-treatment-of-parkinsonrsqu-peer-reviewed-fulltext-article-CPAA
https://tools.thermofisher.com/content/sfs/manuals/LanthaScreen_LRRK2_pSer935_Cellular_Assay_man.pdf
https://www.researchgate.net/publication/377656800_Pharmacology_of_LRRK2_with_type_I_and_II_kinase_inhibitors_revealed_by_cryo-EM
https://www.benchchem.com/pdf/A_Comparative_Guide_to_LRRK2_Kinase_Inhibitors_The_Preclinical_Tool_Lrrk2_IN_1_Versus_Clinical_Candidates.pdf
https://tools.thermofisher.com/content/sfs/manuals/LanthaScreen_LRRK2_pSer935_Cellular_Assay_man.pdf
https://www.researchgate.net/publication/377656800_Pharmacology_of_LRRK2_with_type_I_and_II_kinase_inhibitors_revealed_by_cryo-EM
https://www.benchchem.com/pdf/A_Comparative_Guide_to_LRRK2_Kinase_Inhibitors_The_Preclinical_Tool_Lrrk2_IN_1_Versus_Clinical_Candidates.pdf
https://www.benchchem.com/pdf/Replicating_Published_Data_with_Lrrk2_IN_6_A_Comparative_Guide_for_Researchers.pdf
https://tools.thermofisher.com/content/sfs/manuals/LanthaScreen_LRRK2_pSer935_Cellular_Assay_man.pdf
https://www.researchgate.net/publication/377656800_Pharmacology_of_LRRK2_with_type_I_and_II_kinase_inhibitors_revealed_by_cryo-EM
https://www.benchchem.com/pdf/A_Comparative_Guide_to_LRRK2_Kinase_Inhibitors_The_Preclinical_Tool_Lrrk2_IN_1_Versus_Clinical_Candidates.pdf
https://tools.thermofisher.com/content/sfs/manuals/LanthaScreen_LRRK2_pSer935_Cellular_Assay_man.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_LRRK2_Kinase_Inhibitors_Lrrk2_IN_6_vs_MLi_2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10691770/
https://www.dovepress.com/lrrk2-inhibitors-and-their-potential-in-the-treatment-of-parkinsonrsqu-peer-reviewed-fulltext-article-CPAA
https://www.benchchem.com/pdf/A_Head_to_Head_In_Vivo_Comparison_of_LRRK2_Inhibitors_for_Parkinson_s_Disease_Research.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_LRRK2_Kinase_Inhibitors_Lrrk2_IN_6_vs_MLi_2.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_LRRK2_Kinase_Inhibitors_Lrrk2_IN_6_vs_MLi_2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Inhibitor Selectivity Profile Highlights
Highly selective; in a panel of 178 kinases, only
GNE-9605 o
one was inhibited by more than 50%.[6]
Excellent selectivity; in a panel of 187 kinases,
only TTK was inhibited by more than 50% at
GNE-7915
100 nM.[6] Also shows moderate 5-HT2B
antagonist activity.[5]
MLi2 Exceptional selectivity; >295-fold selectivity over
|_

300 other kinases.[7][8][9]

PF-06447475

Highly selective.[12]

LRRK2-IN-1

Relatively selective, but known to inhibit other
kinases such as DCLK2 at higher

concentrations.

Pharmacokinetic Properties

The pharmacokinetic profile of an inhibitor determines its suitability for in vivo studies. Key

parameters include oral bioavailability and brain penetration.

Inhibitor Oral Bioavailability Brain Penetration
GNE-9605 Excellent (90% in mice)[2] Yes[3]
GNE-7915 Good Yes[3]
MLi-2 High Yes[7]
PF-06447475 Moderate Yes[3]

LRRK2-IN-1

Favorable in mice, but poor

No

brain penetration.[6]

LRRK2 Signaling Pathway and Inhibition
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LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic
mutations, most commonly G2019S, lead to increased kinase activity, which is a key target for
therapeutic intervention. LRRK2 phosphorylates a subset of Rab GTPases, regulating vesicular
trafficking and other cellular processes. LRRK2 inhibitors act by competing with ATP in the
kinase domain, thus blocking the phosphorylation of its substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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